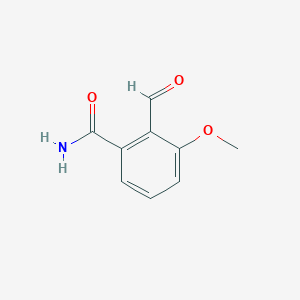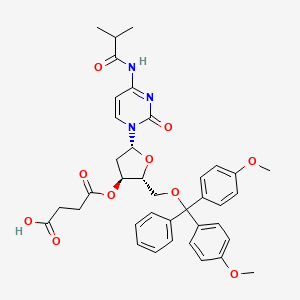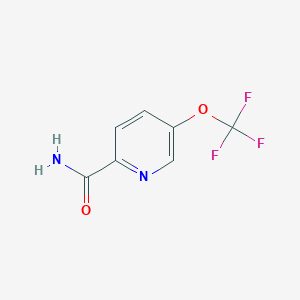![molecular formula C16H13NO2 B13111785 (3Z)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B13111785.png)
(3Z)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxybenzylidene)-2-indolinone is an organic compound that belongs to the class of indolinones. It is characterized by the presence of a methoxybenzylidene group attached to the indolinone core. This compound has garnered significant interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzylidene)-2-indolinone typically involves the condensation of 4-methoxybenzaldehyde with 2-indolinone. One common method is the Claisen-Schmidt condensation, which is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 3-(4-Methoxybenzylidene)-2-indolinone are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methoxybenzylidene)-2-indolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the indolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the indolinone core .
Applications De Recherche Scientifique
3-(4-Methoxybenzylidene)-2-indolinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxybenzylidene)-2-indolinone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methoxybenzylidene)-isothiochroman-4-one: This compound shares a similar methoxybenzylidene group but has a different core structure.
N-(4-Methoxybenzylidene)isonicotinohydrazone: Another compound with a methoxybenzylidene group, used in different research contexts.
4-Methoxybenzylidene-4’-butylaniline (MBBA): A liquid crystalline compound with similar structural features.
Uniqueness
3-(4-Methoxybenzylidene)-2-indolinone is unique due to its indolinone core, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H13NO2 |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
(3Z)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C16H13NO2/c1-19-12-8-6-11(7-9-12)10-14-13-4-2-3-5-15(13)17-16(14)18/h2-10H,1H3,(H,17,18)/b14-10- |
Clé InChI |
SOHLANGNFXOOEF-UVTDQMKNSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3NC2=O |
SMILES canonique |
COC1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one](/img/structure/B13111775.png)

![3-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13111780.png)

